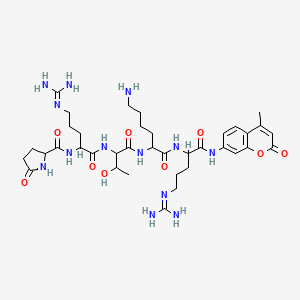
Pyr-Arg-Thr-Lys-Arg-AMC
概要
説明
Pyr-Arg-Thr-Lys-Arg-AMC is a decapeptide that is specifically hydrolyzed by proteases such as trypsin and thrombin . This compound is widely used as a fluorogenic substrate in biochemical assays to measure the activity of proteases and the potency of enzyme inhibitors . The compound’s full name is Pyrroloquinoline quinone-Arginine-Threonine-Lysine-Arginine-7-amino-4-methylcoumarin.
準備方法
The synthesis of Pyr-Arg-Thr-Lys-Arg-AMC involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry . The peptide is built on an aryl-hydrazine resin, and the final product is cleaved from the resin using trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water . The crude peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反応の分析
Pyr-Arg-Thr-Lys-Arg-AMC undergoes hydrolysis reactions catalyzed by proteases such as trypsin and thrombin . The hydrolysis of the peptide bond releases the fluorophore 7-amino-4-methylcoumarin, which can be detected by its fluorescence . Common reagents used in these reactions include the proteases themselves and buffer solutions to maintain the appropriate pH for enzyme activity .
科学的研究の応用
Pyr-Arg-Thr-Lys-Arg-AMC is extensively used in scientific research for the following applications:
Biochemistry: It is used to measure the activity of proteases and the potency of enzyme inhibitors.
Molecular Biology: The compound is employed in assays to study protease function and regulation.
Medicine: It is used in diagnostic assays to detect protease activity in various diseases.
Industry: This compound is used in the development of pharmaceuticals and enzyme-based products.
作用機序
The mechanism of action of Pyr-Arg-Thr-Lys-Arg-AMC involves its hydrolysis by specific proteases. The proteases recognize the peptide sequence and cleave the peptide bond, releasing the fluorophore 7-amino-4-methylcoumarin . This release results in an increase in fluorescence, which can be measured to determine protease activity .
類似化合物との比較
Pyr-Arg-Thr-Lys-Arg-AMC is unique due to its specific peptide sequence and the fluorophore it releases upon hydrolysis . Similar compounds include other fluorogenic substrates such as Pyr-Arg-Thr-Lys-Arg-7-amino-4-trifluoromethylcoumarin and Pyr-Arg-Thr-Lys-Arg-7-amino-4-chloromethylcoumarin . These compounds differ in the fluorophore they release, which can affect their sensitivity and specificity in assays .
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H57N13O9/c1-19-17-29(53)59-27-18-21(10-11-22(19)27)45-31(54)24(8-5-15-43-36(39)40)47-32(55)23(7-3-4-14-38)49-35(58)30(20(2)51)50-34(57)25(9-6-16-44-37(41)42)48-33(56)26-12-13-28(52)46-26/h10-11,17-18,20,23-26,30,51H,3-9,12-16,38H2,1-2H3,(H,45,54)(H,46,52)(H,47,55)(H,48,56)(H,49,58)(H,50,57)(H4,39,40,43)(H4,41,42,44)/t20-,23+,24+,25+,26+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRJBAKJWMHKFK-URVADDRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H57N13O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
827.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















